
Bis(malachite green cation); tris(oxalic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(malachite green cation); tris(oxalic acid) is a complex compound that combines the properties of malachite green, a triphenylmethane dye, with oxalic acid, a dicarboxylic acid. Malachite green is widely used as a biological stain and dye, while oxalic acid is known for its reducing properties and use in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(malachite green cation); tris(oxalic acid) involves the reaction of malachite green with oxalic acid under controlled conditions. The process typically requires the dissolution of malachite green in an appropriate solvent, followed by the addition of oxalic acid. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where precise control of temperature, pH, and concentration is maintained. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Bis(malachite green cation); tris(oxalic acid) undergoes several types of chemical reactions, including:
Reduction: It can also undergo reduction reactions, although specific reducing agents and conditions may vary.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include iron(III) ions for oxidation and various acids or bases to control the pH of the reaction medium. The conditions typically involve specific temperatures and concentrations to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation by iron(III) ions can lead to the formation of different oxidation states of the compound .
Aplicaciones Científicas De Investigación
Bis(malachite green cation); tris(oxalic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed as a biological stain for visualizing cellular structures and processes.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the dyeing of materials such as silk, leather, and paper.
Mecanismo De Acción
The mechanism of action of bis(malachite green cation); tris(oxalic acid) involves its interaction with molecular targets through various pathways. For example, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope. In chemical reactions, it may act as an electron donor or acceptor, facilitating redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
Crystal Violet: Another triphenylmethane dye with similar staining properties.
Methylene Blue: A dye used in similar applications but with different chemical properties.
Bismuth Oxalates: Compounds that share the oxalic acid component but have different metal cations
Uniqueness
Bis(malachite green cation); tris(oxalic acid) is unique due to its combination of malachite green and oxalic acid, providing a distinct set of properties that make it suitable for specific applications in staining, dyeing, and chemical reactions .
Propiedades
Fórmula molecular |
C52H56N4O12+2 |
|---|---|
Peso molecular |
929.0 g/mol |
Nombre IUPAC |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalic acid |
InChI |
InChI=1S/2C23H25N2.3C2H2O4/c2*1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;3*3-1(4)2(5)6/h2*5-17H,1-4H3;3*(H,3,4)(H,5,6)/q2*+1;;; |
Clave InChI |
CNYGFPPAGUCRIC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid](/img/structure/B12509560.png)

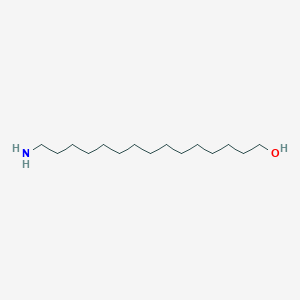
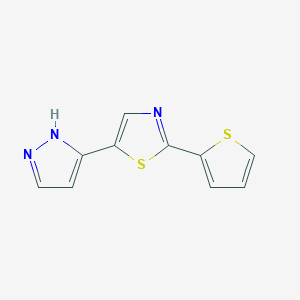
![2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B12509576.png)
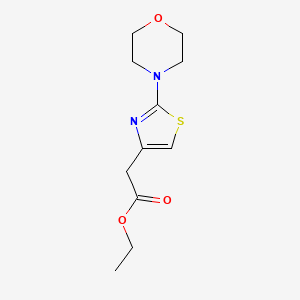
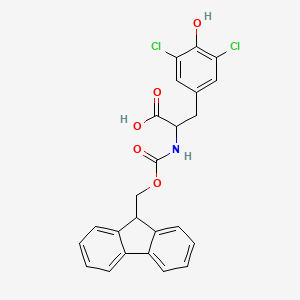

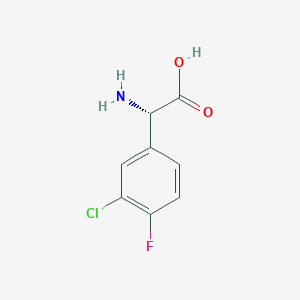
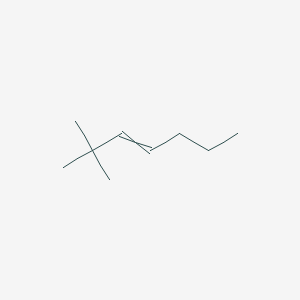
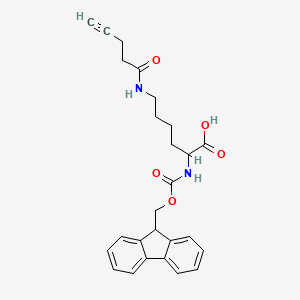
![1-(4-methoxyphenyl)-N-[4-(2-phenylethenyl)phenyl]methanimine](/img/structure/B12509647.png)
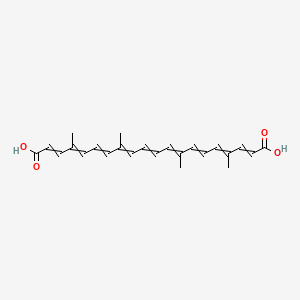
![Trilithium(1+) 3-[(2-{[2-(acetylsulfanyl)ethyl]carbamoyl}ethyl)carbamoyl]-3-hydroxy-2,2-dimethylpropyl {[5-(6-aminopurin-9-yl)-3-(hydrogen phosphonatooxy)-4-hydroxyoxolan-2-yl]methyl phosphonato}oxyphosphonate](/img/structure/B12509669.png)
